スプロフェン
概要
説明
スプロフェンは、主に眼科手術中の瞳孔収縮を予防するために使用された非ステロイド性抗炎症薬(NSAID)です。 これはプロピオン酸誘導体のクラスに属し、抗炎症作用、鎮痛作用、解熱作用を示します 。 スプロフェンは当初、経口剤として入手可能でしたが、その後、腎臓への影響のため、眼科用溶液としてのみ使用されるようになりました .
製造方法
合成経路と反応条件
スプロフェンは、いくつかの合成経路を通じて合成できます。一般的な方法の1つは、塩基の存在下で2-チオフェンカルボン酸と4-ブロモベンゾイルクロリドを反応させて、2-(4-ブロモベンゾイル)チオフェンを生成する方法です。 この中間体は、その後、メチルマグネシウムブロミドを用いたグリニャール反応に付され、その後加水分解されてスプロフェンが生成されます .
工業的生産方法
スプロフェンの工業的生産は、通常、上記と同様の反応条件を用いた大規模合成によって行われます。このプロセスは、収率と純度を最適化されており、温度、圧力、試薬濃度などの反応パラメータを注意深く制御することで、一貫した製品品質が確保されます。
科学的研究の応用
Suprofen has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of NSAIDs in different chemical environments.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Primarily used in ophthalmology to prevent pupil constriction during surgery.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
スプロフェンは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素(COX-1とCOX-2)を阻害することによって、その効果を発揮します。 プロスタグランジンの合成を阻害することで、スプロフェンは炎症、痛み、発熱を軽減します 。分子標的は、スプロフェンが結合してアラキドン酸からプロスタグランジンへの変換を阻害する、COX-1とCOX-2の活性部位です。
Safety and Hazards
生化学分析
Biochemical Properties
Suprofen plays a significant role in biochemical reactions by inhibiting the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that have various roles in inflammation and pain signaling . By binding to COX-1 and COX-2, Suprofen prevents the formation of prostaglandins, thereby reducing inflammation and pain .
Cellular Effects
Suprofen affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of prostaglandins, which are involved in cell signaling pathways . This inhibition can lead to reduced inflammation and pain. Additionally, Suprofen may impact gene expression and cellular metabolism by altering the levels of prostaglandins and other related biomolecules .
Molecular Mechanism
The molecular mechanism of Suprofen involves its binding to the COX-1 and COX-2 enzymes . By preventing the synthesis of prostaglandins, Suprofen reduces the inflammatory response . Cyclooxygenase catalyzes the formation of prostaglandins and thromboxane from arachidonic acid, which is derived from the cellular phospholipid bilayer by phospholipase A2 . This inhibition of prostaglandin synthesis is the primary mechanism through which Suprofen exerts its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Suprofen can change over time. Its stability and degradation are important factors to consider. Suprofen is known to have a short elimination half-life of 1 to 3 hours . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with some studies indicating potential renal effects with prolonged use .
Dosage Effects in Animal Models
The effects of Suprofen vary with different dosages in animal models. In standard animal models of analgesic activity, oral Suprofen is similar in potency to ketoprofen, ibuprofen, diflunisal, and sulindac . At high doses, Suprofen can cause adverse effects such as gastrointestinal complaints and renal toxicity . These threshold effects highlight the importance of careful dosage management in both clinical and research settings.
Metabolic Pathways
Suprofen is involved in metabolic pathways that include the inhibition of COX-1 and COX-2 enzymes . This inhibition prevents the synthesis of prostaglandins and thromboxane from arachidonic acid . The metabolism of Suprofen can be influenced by other compounds, such as Ivosidenib and Ketoprofen, which can increase the risk or severity of adverse effects .
Transport and Distribution
Suprofen is extensively bound to human plasma proteins (99.4%) and has minimal transfer from maternal plasma to breast milk . Its transport and distribution within cells and tissues are influenced by its high protein-binding capacity, which affects its localization and accumulation . The primary organ for drug metabolism is the liver, where Suprofen must cross cellular barriers to reach the intracellular compartment of hepatocytes .
Subcellular Localization
The subcellular localization of Suprofen is primarily within the cytoplasm, where it interacts with COX-1 and COX-2 enzymes . This localization is crucial for its activity and function, as it needs to be in proximity to these enzymes to exert its inhibitory effects . Additionally, the physicochemical properties of Suprofen, such as lipophilicity, play a role in its subcellular distribution and interactions with biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
Suprofen can be synthesized through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with 4-bromobenzoyl chloride in the presence of a base to form 2-(4-bromobenzoyl)thiophene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by hydrolysis to yield Suprofen .
Industrial Production Methods
Industrial production of Suprofen typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
化学反応の分析
反応の種類
スプロフェンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: スプロフェンは、酸化されてさまざまな代謝産物を生成することができます。
還元: 還元反応は、スプロフェンのケトン基を修飾することができます。
置換: 求電子置換反応は、芳香環上で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲンやニトロ化剤などの試薬が、酸性または塩基性条件下で使用されます。
生成される主な生成物
酸化: スプロフェンの酸化代謝産物。
還元: 官能基が修飾されたスプロフェンの還元型。
置換: 芳香環にさまざまな官能基を持つ置換誘導体。
科学研究への応用
スプロフェンは、さまざまな分野における応用について広く研究されてきました。
類似化合物との比較
スプロフェンは、イブプロフェン、ナプロキセン、ケトプロフェンなどの他のNSAIDと似ています。ただし、眼科での特定の用途が異なります。 一般的に痛みと炎症に使用されるイブプロフェンやナプロキセンとは異なり、スプロフェンは、手術中の瞳孔の収縮を予防するために特異的に開発されました .
類似化合物のリスト
- イブプロフェン
- ナプロキセン
- ケトプロフェン
- フルルビプロフェン
これらの化合物は、同様の作用機序を共有していますが、特定の用途と薬物動態特性は異なります。
特性
IUPAC Name |
2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKGKXOCJGEUJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045469 | |
Record name | Suprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Suprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
limited solubility, 4.22e-02 g/L | |
Record name | Suprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Suprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Suprofen binds to the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes, preventing the synthesis of prostaglandins and reducing the inflammatory response. Cyclooxygenase catalyses the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation. The overall result is a reduction in pain and inflammation in the eyes and the prevention of pupil constriction during surgery. Normally trauma to the anterior segment of the eye (especially the iris) increases endogenous prostaglandin synthesis which leads to constriction of the iris sphincter. | |
Record name | Suprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
40828-46-4 | |
Record name | Suprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40828-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suprofen [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | suprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | suprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Suprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Suprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988GU2F9PE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Suprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124.3 °C | |
Record name | Suprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Suprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of suprofen?
A: Suprofen primarily exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. [, , , , , ]
Q2: Does suprofen affect platelet function? If so, how?
A: Yes, suprofen has been shown to inhibit platelet aggregation induced by various agonists, including collagen, adrenaline, arachidonic acid, and Thrombofax. This effect is attributed to its inhibition of prostaglandin synthesis within platelets. [, , ]
Q3: Are there any differences in suprofen's effects on platelet aggregation in different species?
A: Research suggests species-specific differences in suprofen's effects on platelet aggregation. For instance, while it inhibits collagen-induced aggregation in guinea pigs and dogs, its impact on plasma coagulation parameters in dogs appears minimal. [, ]
Q4: Beyond COX inhibition, are there other potential mechanisms by which suprofen might exert its effects?
A: In addition to COX inhibition, studies suggest that suprofen might interact with lipid bilayers, potentially contributing to its inhibitory effects on platelet aggregation. []
Q5: What is the molecular formula and weight of suprofen?
A: The molecular formula of suprofen is C16H14O3S, and its molecular weight is 286.35 g/mol. [, ]
Q6: What spectroscopic techniques have been used to characterize suprofen and its interactions?
A: Various spectroscopic techniques, including UV absorption, circular dichroism, IR spectroscopy, and NMR, have been employed to confirm the formation of inclusion complexes between suprofen and cyclodextrins. These complexes can potentially improve suprofen's solubility and dissolution rate. [, , ]
Q7: Have there been any studies on the crystal structure of suprofen and its complexes?
A: Yes, X-ray crystallographic studies have been conducted on suprofen complexes with β-cyclodextrin and TRIMEB (a permethylated β-cyclodextrin). These studies provide insights into the structural arrangements and stoichiometry of these complexes. []
Q8: How stable is suprofen under various conditions?
A: The stability of suprofen has been evaluated under various stress conditions using high-performance liquid chromatography (HPLC). These studies help determine the degradation products and pathways of suprofen, which is crucial for developing stable formulations. [, ]
Q9: What strategies have been explored to improve the solubility and bioavailability of suprofen?
A: Formulating suprofen as inclusion complexes with cyclodextrins has been investigated as a strategy to enhance its dissolution rate and, consequently, its bioavailability. []
Q10: What is the pharmacokinetic profile of suprofen?
A: Suprofen is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2 hours. It is extensively metabolized, primarily by the liver, and excreted mainly in the urine, with a portion also eliminated in the feces. [, , , ]
Q11: Does suprofen exhibit any active metabolites?
A: While suprofen undergoes extensive metabolism, its major metabolite, suprofen acyl glucuronide, is considered reactive and has been implicated in its potential for toxicity, particularly acute renal toxicity. [, , ]
Q12: Does suprofen interact with drug-metabolizing enzymes?
A: Yes, suprofen has been identified as a mechanism-based inactivator of cytochrome P450 2C9 (CYP2C9), an enzyme involved in the metabolism of various drugs. This inactivation has implications for potential drug interactions. [, ]
Q13: What types of pain has suprofen been studied for in clinical trials?
A: Suprofen has demonstrated efficacy in relieving mild to moderate pain associated with various conditions, including postoperative pain, dental pain, pain due to osteoarthritis, and periodontal pain. [, , , , , ]
Q14: How does suprofen's efficacy compare to other analgesics?
A: Clinical trials have shown that suprofen provides comparable or superior pain relief compared to other analgesics like aspirin, codeine, propoxyphene, and indomethacin. [, , , , ]
Q15: What are the reported adverse effects associated with suprofen?
A: The most frequently reported adverse effects of suprofen are gastrointestinal disturbances, similar to other NSAIDs. In rare instances, more serious adverse effects like acute renal failure and immune hemolytic anemia have been reported. [, , , , ]
Q16: Are there any known contraindications or precautions for suprofen use?
A16: This Q&A focuses on the scientific aspects of suprofen. Information regarding contraindications, precautions, and clinical guidelines falls outside its scope. For this information, please refer to the latest prescribing information and consult with a healthcare professional.
Q17: What preclinical studies have been conducted to assess the safety of suprofen?
A: Preclinical studies in animals have investigated the acute toxicity, gastrointestinal effects, and impact on renal function of suprofen, providing insights into its safety profile. [, ]
Q18: How does suprofen's gastrointestinal safety profile compare to other NSAIDs?
A: Preclinical studies indicate that suprofen might have a wider safety margin compared to some other NSAIDs, like indomethacin and ketoprofen, with regard to gastrointestinal ulceration. [, ]
Q19: Have any targeted drug delivery strategies been explored for suprofen?
A19: While not specifically mentioned in the provided research, targeted drug delivery strategies using nanoparticles or other carriers could potentially enhance suprofen's delivery to specific tissues, minimizing systemic exposure and potential side effects. This remains an area for future research.
Q20: What analytical methods are commonly employed for quantifying suprofen in biological samples?
A: High-performance liquid chromatography (HPLC) is widely used for the quantitative determination of suprofen in various matrices, including plasma, milk, and urine. This technique offers high sensitivity and selectivity for accurately measuring drug concentrations. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。